molecular formula C10H6F3N3S B1269961 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 317840-08-7

3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No. B1269961
M. Wt: 257.24 g/mol
InChI Key: XJKNYGYNTGJUJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile and its derivatives has been explored through various reactions. One method involves the reaction of 4-Aryl-3-cyano-6-(2'-thienyl)-pyridine-2(1H)-thiones with chloroacetonitrile, leading to the formation of 3-amino-4-aryl-6-(2'-thienyl)-thieno[2,3-b]pyridine-2-carbonitriles. These compounds are then subjected to reactions with a range of reagents to produce a diverse set of pyridothienopyrimidines, pyridothienotriazines, and related fused tetracyclic systems (Abdel-rahman et al., 2003).

Molecular Structure Analysis

Structural analysis, including X-ray crystallography, has been used to elucidate the molecular configuration of related compounds, providing insights into the arrangement of atoms and molecular conformation. For instance, the crystal structure of certain pyrazolopyridine derivatives, showcasing the planar nature of specific rings and their orientations, offers parallels that can be drawn for the thieno[2,3-b]pyridine derivatives (Ganapathy et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile derivatives are diverse, encompassing various nucleophilic substitutions and condensation reactions. These reactions extend the utility of the core structure into numerous heterocyclic compounds with varied biological and chemical activities. The reactivity pattern of these derivatives underscores their versatility in synthetic chemistry (Bakhite et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are determined by the molecular structure and substitution patterns on the thieno[2,3-b]pyridine core. While specific data on 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile might not be readily available, related compounds have been studied to understand the influence of substituents on these physical properties. The nature of the substituents, particularly the trifluoromethyl group, affects the compound's lipophilicity and solubility, which are crucial for its potential applications (Tumey et al., 2008).

Chemical Properties Analysis

The chemical properties of 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, including its reactivity with various chemical agents and stability under different conditions, are central to its utility in synthetic chemistry and potential industrial applications. Its reactions with electrophiles, nucleophiles, and other reagents demonstrate a rich chemistry conducive to the synthesis of a wide array of derivatives with potential utility in various fields (Abdel-fattah et al., 2008).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile has been utilized in the synthesis of various heterocyclic compounds. For instance, it was used in the creation of new 7-(2-thienyl)-9-trifluoromethylpyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused tetracyclic systems. These compounds were formed by reacting with chloroacetamide or chloroacetonitrile and underwent further nucleophilic displacements and condensation reactions to yield [1,2,4]triazolopyridothienopyrimidines (Bakhite, Abdel-rahman, & Al-Taifi, 2005).

Antianaphylactic Activity

Some derivatives of 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile demonstrated antianaphylactic activities. Specific pyrido[3',2':4,5]thieno[3,2-d]1,2,3-triazine-4(3H)-ones synthesized from this compound showed respectable antianaphylactic activity, indicating potential therapeutic applications (Wagner, Leistner, Vieweg, Krasselt, & Prantz, 1993).

Antimicrobial and Antifungal Activity

The compound has been a base for synthesizing derivatives with antimicrobial and antifungal properties. For example, its reaction with ethylenediamine and triethyl orthoformate led to derivatives that were tested for antimicrobial and antifungal activities, indicating its relevance in developing new therapeutic agents (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010).

Synthesis of Dyes

3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile has been used in synthesizing various dyes. Diazotization and coupling with other compounds like 3-aminocrotononitrile led to the formation of disperse dyes with specific spectral characteristics and fastness properties, suggesting its utility in material science and textile industries (Ho, 2005).

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the search results .

Future Directions

Trifluoromethylpyridines (TFMPs) have been used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3S/c1-4-2-5(10(11,12)13)7-8(15)6(3-14)17-9(7)16-4/h2H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKNYGYNTGJUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351527
Record name 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

CAS RN

317840-08-7
Record name 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
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